ivDde-L-Dap(Fmoc)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

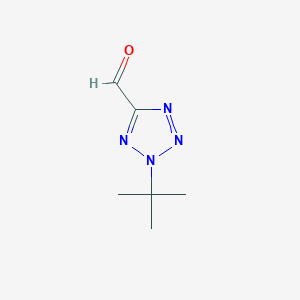

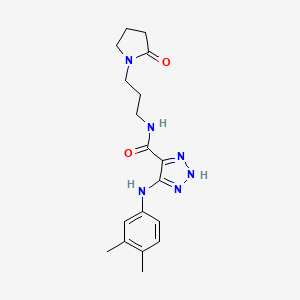

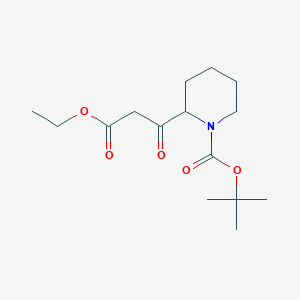

The synthesis of ivDde-L-Dap(Fmoc)-OH involves several key steps, starting from the unprotected amino acid Dap. The ivDde and Fmoc groups are introduced to protect the amino and carboxyl groups, respectively, facilitating their involvement in peptide synthesis without undesired reactions. A study by Zhan-xiong (2009) detailed the synthesis of N-ivDde protected amino acids, including Fmoc-Dap(ivDde)-OH, confirming the structures via 1H NMR, 13C NMR, IR, and elemental analysis (Li Zhan-xiong, 2009).

科学的研究の応用

Synthesis and Applications in Peptide Modification

The ivDde-L-Dap(Fmoc)-OH compound plays a crucial role in the field of peptide synthesis and modification. Its primary application is seen in the synthesis of N-Ivdde protected amino acids, including Fmoc-Dap(Ivdde)-OH, which are utilized for protecting the end amido of amino acids. The synthesis process involves using Ivdde as a protecting group, and the resultant compounds' structures are confirmed through various analytical methods like 1H NMR, 13C NMR, IR, and elemental analysis. This approach is fundamental in the development of peptides for various scientific and therapeutic applications, demonstrating the compound's importance in synthesizing end N-Ivdde protected amino acids (Li Zhan-xiong, 2009).

Fragment-Based Drug Discovery (FBDD)

Although not directly mentioned, the principles underlying the use of ivDde-L-Dap(Fmoc)-OH in peptide synthesis could be extrapolated to the methodologies employed in fragment-based drug discovery (FBDD). FBDD is an approach that identifies low-molecular-weight ligands binding to biologically important macromolecules, with a focus on optimizing these fragments into potent molecules with drug-like properties. The synthesis and modification of peptides using compounds like ivDde-L-Dap(Fmoc)-OH could potentially contribute to the FBDD process by providing a means to develop and modify fragments with high specificity and binding affinity (C. Murray & D. Rees, 2009).

Peptide- and Amino-Acid-Based Nanotechnology

The development of peptide- and amino-acid-based nanotechnology represents another significant area of application for compounds like ivDde-L-Dap(Fmoc)-OH. This field leverages the self-assembling properties of peptides and amino acids to create nanoscale structures with potential applications in medicine and material science. For example, the self-assembly and hydrogelation behaviors of Fmoc-protected aromatic amino acids, including modifications with functional groups like ivDde, have been studied for their potential in creating stable, biocompatible hydrogels. These hydrogels could serve as matrices for drug delivery, tissue engineering, and the development of antimicrobial materials (L. Schnaider et al., 2019).

特性

IUPAC Name |

(2S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H36N2O6/c1-18(2)13-24(28-26(34)14-31(3,4)15-27(28)35)33-25(29(36)37)16-32-30(38)39-17-23-21-11-7-5-9-19(21)20-10-6-8-12-22(20)23/h5-12,18,23,25,34H,13-17H2,1-4H3,(H,32,38)(H,36,37)/t25-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVZLZDHYMAWPSF-VWLOTQADSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=NC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=N[C@@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H36N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ivDde-L-Dap(Fmoc)-OH | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2492143.png)

![9-(3-ethoxy-4-hydroxyphenyl)-2-(thiophen-2-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2492147.png)

![2-((5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B2492150.png)

![4-{6-[(4-Methylphenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine](/img/structure/B2492156.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2492161.png)